molecular formula C10H9NO6 B6609496 methyl 5-formyl-2-methoxy-3-nitrobenzoate CAS No. 2802206-24-0

methyl 5-formyl-2-methoxy-3-nitrobenzoate

Cat. No.: B6609496
CAS No.: 2802206-24-0
M. Wt: 239.18 g/mol
InChI Key: IXEIEBCVXAIDOL-UHFFFAOYSA-N
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Description

Methyl 5-formyl-2-methoxy-3-nitrobenzoate is an organic compound with the molecular formula C10H9NO6 It is a derivative of benzoic acid and contains functional groups such as a formyl group, a methoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-2-methoxy-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-methoxybenzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the desired position. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the correct substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and formylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-2-methoxy-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Methyl 5-carboxy-2-methoxy-3-nitrobenzoate.

    Reduction: Methyl 5-formyl-2-methoxy-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-2-methoxy-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 5-formyl-2-methoxy-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-formyl-2-nitrobenzoate: Lacks the methoxy group, which can affect its reactivity and applications.

    Methyl 5-formyl-3-methoxy-2-nitrobenzoate: Similar structure but different substitution pattern, leading to different chemical properties.

    Methyl 2-methoxy-3-nitrobenzoate: Lacks the formyl group, which can influence its chemical behavior.

Uniqueness

Methyl 5-formyl-2-methoxy-3-nitrobenzoate is unique due to the presence of all three functional groups (formyl, methoxy, and nitro) on the benzoate ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 5-formyl-2-methoxy-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9-7(10(13)17-2)3-6(5-12)4-8(9)11(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEIEBCVXAIDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])C=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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